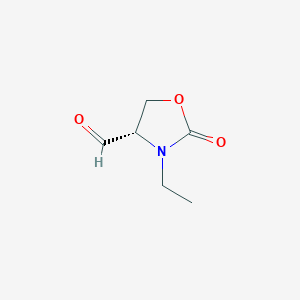
Amino(bromo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(bromo)acetic acid, also known as glycine bromoacetic acid, is a derivative of glycine, an amino acid that is essential for human health. Amino(bromo)acetic acid is commonly used in scientific research due to its ability to modify proteins and peptides, which can lead to new insights into their functions and potential therapeutic applications.
Wirkmechanismus
Amino(bromo)acetic acid modifies proteins and peptides by reacting with the amino groups on their side chains. This reaction can lead to changes in the protein's structure and function, which can be studied to gain insights into its biological activity. Amino(bromo)acetic acid can also be used to crosslink proteins, which can help to identify protein-protein interactions.
Biochemische Und Physiologische Effekte
Amino(bromo)acetic acid can have a range of biochemical and physiological effects, depending on the specific protein or peptide that it is modifying. It can alter the protein's structure, which can affect its function, stability, and solubility. It can also change the protein's charge, which can affect its interactions with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using amino(bromo)acetic acid in lab experiments is that it is relatively easy to synthesize and purify. It can also be used to modify proteins and peptides in a specific location, which can help to identify the function of that region. However, one limitation of using amino(bromo)acetic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving amino(bromo)acetic acid. One area of research is to develop new methods for modifying proteins and peptides using amino(bromo)acetic acid, which can help to identify new therapeutic targets. Another area of research is to study the effects of amino(bromo)acetic acid on cellular processes, which can provide insights into its potential use as a therapeutic agent. Finally, researchers can investigate the use of amino(bromo)acetic acid in combination with other reagents to modify proteins and peptides, which can lead to new insights into their function and activity.
Synthesemethoden
Amino(bromo)acetic acid can be synthesized through a reaction of Amino(bromo)acetic acid with bromoacetic acid. This reaction results in the formation of a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Amino(bromo)acetic acid is commonly used in scientific research as a reagent for modifying proteins and peptides. It can be used to introduce a bromine atom into a specific location on a protein or peptide, which can alter its structure and function. This modification can be useful in studying the function of specific proteins or peptides, as well as in developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
138146-21-1 |
|---|---|
Produktname |
Amino(bromo)acetic acid |
Molekularformel |
C2H4BrNO2 |
Molekulargewicht |
153.96 g/mol |
IUPAC-Name |
2-amino-2-bromoacetic acid |
InChI |
InChI=1S/C2H4BrNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) |
InChI-Schlüssel |
PSQQVBSFAXDCAN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)(N)Br |
Kanonische SMILES |
C(C(=O)O)(N)Br |
Synonyme |
Acetic acid, aminobromo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)